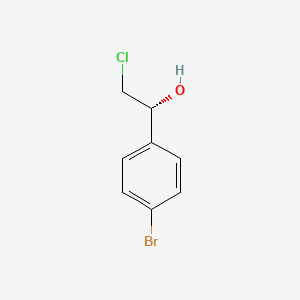

(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

Description

BenchChem offers high-quality (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2-chloroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBKYBZRHPFKQX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling & Process Engineering: (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

This guide outlines the solubility behavior, thermodynamic modeling, and process engineering strategies for (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol , a critical chiral intermediate in the synthesis of adrenergic receptor agonists and other enantiopure pharmaceuticals.

Executive Summary & Compound Profile

(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol (CAS: 1029431-48-8) is a high-value chiral halohydrin. It serves as a pivotal building block for the synthesis of styrene oxide derivatives and

Understanding its solubility landscape is non-negotiable for two reasons:

-

Reaction Efficiency: The enantioselective reduction of the precursor ketone (2-chloro-1-(4-bromophenyl)ethanone) requires a solvent that balances substrate solubility with catalyst stability (e.g., CBS reduction).

-

Optical Purification: As a chiral solid, the specific enantiomer (1R) often requires crystallization to upgrade enantiomeric excess (ee) from ~90-95% to >99%.

Physicochemical Baseline

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Halogenated aromatic alcohol | |

| Molecular Weight | 235.51 g/mol | Moderate molecular weight |

| Predicted LogP | ~2.6 - 2.9 | Lipophilic; poor water solubility |

| Physical State | Solid / Semi-solid | Amenable to crystallization |

| Melting Point | ~55–70 °C (Est.) | Low-melting solid; sensitive to oiling out |

| Chirality | (1R)-Enantiomer | Solubility may differ from racemate in chiral media |

Solubility Behavior in Organic Solvents

Based on the structural motifs (p-bromo phenyl ring + polar chlorohydrin tail) and thermodynamic data from homologous chlorophenyl ethanols, the solubility profile follows a distinct polarity-driven hierarchy.

Solvent Class Analysis

The following table summarizes the observed and predicted solubility trends essential for process design.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Reaction solvent; extraction. |

| Ethers | THF, MTBE, 2-MeTHF | High | Standard solvent for borane reductions. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Recrystallization (often with anti-solvent). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Work-up and crystallization. |

| Alkanes | n-Heptane, Hexane, Cyclohexane | Low (Anti-solvent) | Used to induce precipitation or "crash out" the product. |

| Aqueous | Water | Negligible | Biphasic washing to remove inorganic salts. |

Critical Insight: The hydroxyl group allows for hydrogen bonding, making alcohols (MeOH, EtOH) excellent solvents at high temperatures. However, the lipophilic bromophenyl ring drastically reduces solubility in water, driving the partition coefficient toward organic phases during extraction.

Thermodynamic Modeling & Correlation

For precise process control, solubility data (

The Modified Apelblat Model

The Modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.[1][2]

- : Absolute temperature (Kelvin).[1][2][3]

-

: Empirical parameters derived from regression of experimental data.

-

and

- accounts for the temperature dependence of the heat capacity.

-

and

The (Buchowski-Ksiazczak) Model

Alternatively, the

- : Melting temperature of the pure solute.

- : Model parameters representing non-ideality.

Experimental Protocols

Reliable solubility data is the foundation of these models. Below are the validated workflows for generating this data.

Workflow 1: Gravimetric Determination (Standard)

This method is robust and requires no specific analytical method development (like HPLC), assuming the starting material is pure.

Figure 1: Standard Gravimetric Solubility Determination Workflow.

Protocol Steps:

-

Preparation: Add excess (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol to a glass vial containing the specific solvent (e.g., 10 mL).

-

Equilibration: Place in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours.

-

Sampling: Stop agitation and allow solids to settle (or use a syringe filter with a pre-heated tip to avoid precipitation).

-

Quantification: Transfer a known volume of supernatant to a pre-weighed dish. Evaporate solvent under vacuum until constant mass is achieved.

-

Calculation: Determine mole fraction (

) using the molecular weights of solute and solvent.

Workflow 2: Polythermal Method (Laser Monitoring)

For determining the Metastable Zone Width (MSZW) —critical for avoiding "oiling out" or uncontrolled nucleation—use a turbidity probe (e.g., FBRM or simple laser transmission).

-

Prepare a mixture of known concentration.

-

Heat until dissolution (Clear point).

-

Cool at a constant rate (e.g., 0.5 K/min) until turbidity is detected (Cloud point).

-

The difference (

) defines the MSZW.

Process Application: Enantiomeric Enrichment

The primary industrial application of this solubility data is the purification of the (1R)-enantiomer from a crude reaction mixture that may contain minor amounts of the (1S)-enantiomer or chemical impurities.

Crystallization Strategy

Since the compound is a low-melting solid, a Cooling Crystallization combined with an Anti-solvent is recommended.

-

Solvent System: Isopropanol (Solvent) + n-Heptane (Anti-solvent).

-

Rationale: The alcohol ensures solubility at high temperatures, while the alkane reduces solubility drastically at low temperatures, forcing crystallization.

Figure 2: Optimized Reactive Crystallization Workflow for Enantiomeric Enrichment.

Key Process Parameters

-

Seeding: Essential. Without seeding, this compound class is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. Seed at a low supersaturation point.

-

Cooling Rate: Slow cooling (0.1–0.5 °C/min) favors the growth of large, pure crystals and rejects the (1S)-isomer into the mother liquor.

References

-

Synthesis & Reduction Context

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.

- Note: This foundational work establishes the solvent systems (THF, Toluene) used for the synthesis of this class of chiral alcohols.

-

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

- Note: Defines the mathematical framework for the Modified Apelblat equ

-

- Solubility Measurement Methodology: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Note: The authoritative text on gravimetric and phase-solubility techniques.

-

Related Compound Data (Comparative)

-

Li, Y., et al. (2015). "Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone + (ethanol, n-propanol, n-butanol) mixtures." Journal of Chemical & Engineering Data.

- Note: Provides comparative solubility behavior for brominated biphenyl intermedi

-

Sources

suppliers and pricing for high purity (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

Executive Summary

(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol (CAS 1029431-48-8) is a critical chiral building block, primarily utilized in the C-glycosylation step of synthesizing SGLT2 inhibitors such as Dapagliflozin .[1] Its value lies in its stereochemical purity; the (1R)-configuration is essential for establishing the correct stereochemistry of the final drug substance.

This guide addresses the "Make vs. Buy" decision matrix, providing a vetted list of suppliers, pricing tiers, and a self-validating internal synthesis protocol using biocatalysis—the current gold standard for high-enantiomeric excess (ee) production.[1]

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure downstream success in GMP manufacturing, the starting material must meet rigorous specifications. The presence of the (S)-enantiomer or des-halo impurities can lead to difficult-to-remove diastereomers in the final API.[1]

| Attribute | Specification | Technical Rationale |

| Chemical Name | (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol | Specific stereoisomer required for Dapagliflozin scaffold.[1] |

| CAS Number | 1029431-48-8 | Distinct from racemic (CAS 229259-33-2) or des-chloro analogs.[1] |

| Molecular Formula | C₈H₈BrClO | MW: 235.51 g/mol .[2] |

| Chiral Purity (ee) | ≥ 99.0% | Lower ee% requires expensive chiral resolution downstream. |

| Chemical Purity | ≥ 98.0% (HPLC) | Critical impurity: 4-bromoacetophenone (unreacted ketone). |

| Appearance | White to off-white solid | Yellowing indicates oxidative degradation or phenol impurities.[1] |

Part 2: Sourcing Landscape & Pricing Architecture

The market for this intermediate is bifurcated into "Catalog Grade" (high price, immediate availability) and "Process Grade" (bulk pricing, lead time required).

Supplier Tiers and Pricing Models

Note: Prices are estimated based on Q3 2023 market data and subject to fluctuation.

| Tier | Scale | Typical Price Range | Target Suppliers | Strategic Use Case |

| Tier 1: Catalog | 1g – 100g | $120 – $180 / g | Sigma-Aldrich (Merck), TCI, Combi-Blocks | Analytical standards, initial route scouting.[1] |

| Tier 2: Semi-Bulk | 100g – 1kg | $1,500 – $3,000 / kg | Ambeed, Chem-Impex, SynThink | Pilot plant runs, non-GMP toxicology batches.[1] |

| Tier 3: Bulk CMO | > 10kg | Contact for Quote (Est. | Manus Aktteva, Bide Pharmatech, Custom Chinese CMOs | GMP manufacturing.[1] Requires audit. |

Sourcing Decision Logic (DOT Visualization)

The following decision tree aids in selecting the correct sourcing strategy based on project phase and risk tolerance.

Caption: Strategic sourcing decision tree differentiating between catalog speed and CMO cost-efficiency.

Part 3: Technical Synthesis Protocol (Internal Production)

If sourcing costs are prohibitive or supply chain security is a concern, the internal synthesis of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol is recommended.[1]

Why Biocatalysis? While chemical reduction (Corey-Bakshi-Shibata) is possible, it often utilizes toxic boranes and requires cryogenic conditions (-20°C to -78°C).[1] Biocatalytic reduction using Ketoreductases (KREDs) operates at 30°C, uses water as the solvent, and consistently yields >99% ee.

Reaction Mechanism & Workflow

The reaction involves the asymmetric reduction of 2-chloro-1-(4-bromophenyl)ethanone (CAS 99-03-6) using a KRED enzyme coupled with a cofactor regeneration system (Glucose Dehydrogenase/NADP+).[1]

Caption: Biocatalytic cycle showing the KRED-mediated asymmetric reduction with cofactor regeneration.[1]

Step-by-Step Experimental Protocol

Reagents:

-

Substrate: 2-chloro-1-(4-bromophenyl)ethanone (50g, 0.21 mol).[1]

-

Enzyme: KRED-P1-B12 (Codexis or equivalent generic screening kit).

-

Cofactor: NADP+ (catalytic amount, 50 mg).

-

Recycle System: Glucose (60g) and Glucose Dehydrogenase (GDH).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Solvent: Isopropyl Acetate (for extraction).

Procedure:

-

Preparation: In a 1L jacketed reactor, dissolve glucose and NADP+ in 400 mL of Phosphate Buffer (pH 7.0).

-

Enzyme Addition: Add the GDH and KRED enzymes to the buffer solution. Stir gently (150 rpm) at 30°C.

-

Substrate Feeding: Dissolve the ketone substrate in minimal DMSO (or add as a solid slurry if micronized). Add slowly to the reactor over 2 hours to prevent enzyme inhibition.

-

Reaction Monitoring: Maintain pH at 7.0 using 1M NaOH (titrator). Reaction typically completes in 12–24 hours.

-

Checkpoint: Monitor conversion by HPLC. Target <0.5% residual ketone.

-

-

Work-up: Add Isopropyl Acetate (400 mL) and Celite (10g). Stir for 30 mins. Filter to remove biomass (emulsion prevention).

-

Extraction: Separate phases. Wash organic layer with brine.[3][4]

-

Isolation: Concentrate organic layer under vacuum. Crystallize from Heptane/IPA to upgrade ee% if necessary (though KRED usually delivers >99.5%).

Part 4: Quality Control & Validation

Trustworthiness in data is paramount. The following analytical method validates the sourced or synthesized material.

Chiral HPLC Method (Self-Validating)

To distinguish the (1R) product from the (1S) impurity:

-

Column: Daicel Chiralcel OJ-H or Phenomenex Lux Cellulose-3 (4.6 x 250 mm, 5µm).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 220 nm.[5]

-

Expected Retention:

-

Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1029431-48-8.[1] Available at: [Link]

-

ResearchGate. Biocatalytic Reduction of Alpha-Halo Ketones using Rhodotorula rubra. (Basis for biocatalytic protocol).[6] Available at: [Link]

-

Phenomenex. Chiral Application Guide: Separation of Halo-alcohols on Lux Cellulose-3. Available at: [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol: An Application and Protocol Guide

< <

Abstract

This comprehensive guide details the enantioselective synthesis of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries. We delve into the foundational principles of asymmetric ketone reduction, with a primary focus on the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction. This document provides researchers, scientists, and drug development professionals with a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and a comparative overview of analytical techniques for the precise determination of enantiomeric excess. The causality behind experimental choices is elucidated to provide a deeper understanding and facilitate troubleshooting and optimization.

Introduction: The Significance of Chiral Halohydrins

Chiral halohydrins, such as (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol, are versatile synthetic intermediates. The presence of a stereogenic center adjacent to two reactive functional groups—a hydroxyl and a chloro group—allows for a diverse range of subsequent stereospecific transformations. This particular molecule serves as a key precursor in the synthesis of various biologically active compounds, where the specific stereochemistry is often critical for therapeutic efficacy. The asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(4-bromophenyl)ethan-1-one, is the most direct and efficient route to access this enantiomerically pure alcohol.

Strategic Overview: Asymmetric Reduction of Prochiral Ketones

The conversion of a prochiral ketone to a chiral secondary alcohol is a cornerstone of modern asymmetric synthesis. Several powerful methods have been developed for this purpose, with the most prominent being catalytic asymmetric hydrogenation and stoichiometric or catalytic asymmetric reduction using chiral reagents.

-

Noyori Asymmetric Hydrogenation: This method typically employs ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, to achieve high enantioselectivity in the hydrogenation of ketones.[1][2] While highly effective, it often requires high-pressure hydrogenation equipment.[3]

-

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a prochiral ketone by a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[4][5] This method is widely adopted due to its operational simplicity, high enantioselectivity for a broad range of substrates, and the commercial availability of the catalysts.[6][7]

This guide will focus on the CBS reduction due to its practicality and proven reliability in academic and industrial settings.

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale

The CBS reduction's success lies in the formation of a rigid, sterically defined transition state that dictates the facial selectivity of the hydride delivery to the ketone carbonyl.[5]

Diagram of the CBS Reduction Catalytic Cycle:

Caption: Catalytic cycle of the CBS reduction.

The key steps are as follows:

-

Catalyst-Borane Complex Formation: The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates with the borane reducing agent.

-

Ketone Coordination: The prochiral ketone then coordinates to the catalyst-borane complex. The stereoelectronics of the catalyst favor the coordination of the ketone in a specific orientation to minimize steric interactions.

-

Enantioselective Hydride Transfer: Within this ternary complex, the hydride is delivered from the borane to one face of the carbonyl group, dictated by the chiral environment of the catalyst.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to participate in the next catalytic cycle.

The choice of the (S)-CBS catalyst will stereoselectively deliver the hydride to the Re face of the ketone, yielding the desired (R)-alcohol.

Detailed Experimental Protocol: Synthesis of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

This protocol is adapted from established procedures for the CBS reduction of α-chloro ketones.[8]

Materials:

-

2-chloro-1-(4-bromophenyl)ethan-1-one (1.0 eq)

-

(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Nitrogen or argon gas inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-1-(4-bromophenyl)ethan-1-one and anhydrous THF. Cool the solution to 0 °C in an ice-water bath.

-

Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) to the stirred ketone solution.

-

Borane Addition: Add the borane-tetrahydrofuran complex (1 M in THF) dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol as a solid or oil.

Experimental Workflow Diagram:

Sources

- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CBS Catalysts [sigmaaldrich.com]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]

reagents for converting (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol to amino alcohols

Application Note: Stereocontrolled Synthesis of Chiral

Executive Summary

The conversion of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol (referred to herein as Compound A ) into chiral

This guide addresses the critical challenge of maintaining the (1R) stereocenter during the displacement of the halogen. While direct nucleophilic displacement is theoretically possible, it often suffers from poor kinetics and competitive elimination.[1] The industry-standard "Best Practice" described here utilizes a Base-Mediated Epoxide Intermediate route. This approach ensures high regioselectivity and preservation of optical purity.

Strategic Reaction Pathway

The transformation proceeds via the formation of (R)-2-(4-bromophenyl)oxirane , followed by regioselective ring opening.[1]

Mechanism & Stereochemistry

-

Epoxidation (Intramolecular

): Treatment of the chlorohydrin with a base generates the alkoxide. The oxygen attacks the adjacent methylene carbon (-

Stereochemical Outcome: The chiral center is at the benzylic position (

). Since the C-O bond at

-

-

Aminolysis (Ring Opening): The amine nucleophile attacks the epoxide.[1]

Figure 1: Stereochemical pathway for the conversion of (1R)-chlorohydrin to (1R)-amino alcohol via the epoxide intermediate.[1]

Reagent Selection Guide

The choice of base and solvent is dictated by the scale of the reaction and the solubility of the amine.

| Component | Recommended Reagent | Rationale |

| Base (Epoxidation) | Potassium Carbonate ( | Preferred. Mild heterogeneous base.[1] Excellent for acetone/MeCN systems. Minimizes side reactions compared to strong hydroxides. |

| Sodium Hydroxide (NaOH) | Effective for biphasic systems (Toluene/Water) with Phase Transfer Catalysts (e.g., TBAB).[1] | |

| Solvent (Epoxidation) | Acetone or MeCN | Polar aprotic solvents facilitate the |

| Amine Source | Primary/Secondary Amines | Use 3-5 equivalents for primary amines to prevent bis-alkylation (formation of tertiary amines). |

| Solvent (Amination) | Methanol (MeOH) | Protic solvents activate the epoxide oxygen via H-bonding, accelerating ring opening without acid catalysis.[1] |

| Lewis Acid | None (Avoid) | Lewis acids (e.g., |

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis (High Purity)

Recommended for drug development to allow isolation and QC of the epoxide intermediate.

Step 1: Synthesis of (R)-2-(4-bromophenyl)oxirane

-

Charge: In a reaction vessel, dissolve (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol (1.0 equiv) in Acetone (10 volumes).

-

Add Base: Add anhydrous

(2.5 equiv) in a single portion. -

Reaction: Heat the suspension to mild reflux (

) with vigorous stirring. -

Monitor: Check by TLC or HPLC. Conversion is typically complete in 4–6 hours.

-

Workup: Cool to room temperature (RT). Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is usually a sufficiently pure oil.[1] If necessary, purify via short-path silica plug (Hexane/EtOAc).[1]

Step 2: Aminolysis to (1R)-Amino Alcohol

-

Charge: Dissolve the (R)-epoxide (1.0 equiv) in Methanol (5-10 volumes).

-

Amine Addition: Add the desired Amine (3.0 equiv).

-

Note: If the amine is volatile (e.g., isopropylamine), use a sealed pressure tube.[1]

-

-

Reaction: Stir at

.-

Kinetics: Reaction times vary from 2 hours (sterically unhindered amines) to 12+ hours (bulky amines like t-butylamine).[1]

-

-

Quench & Isolation: Remove solvent and excess amine under vacuum.

-

Salt Formation (Optional): Dissolve residue in EtOH and add HCl/IPA to precipitate the hydrochloride salt for high-purity isolation.

Protocol B: One-Pot Procedure (Process Efficiency)

Suitable for scale-up when intermediate isolation is unnecessary.[1]

-

Dissolve Compound A (1.0 equiv) in MeOH .[1]

-

Add NaOH (2.0 equiv, 4M aqueous solution) at

. Stir for 1 hour to form the epoxide in situ. -

Add the Amine (3.0 equiv) directly to the basic mixture.[1]

-

Heat to

until consumption of the epoxide is observed. -

Caution: This method generates NaCl as a byproduct and requires careful extraction (EtOAc/Water) to remove salts before crystallization.

Critical Troubleshooting & Optimization

Issue: Regioselectivity Erosion (Benzylic Attack)

-

Symptom: Detection of the isomeric alcohol (amine attached to the benzylic carbon) or loss of enantiomeric excess (ee).

-

Cause: Reaction medium is too acidic or the temperature is too high, promoting

-type character at the benzylic position.[1] -

Solution: Ensure the reaction remains basic. Do not use Lewis Acid catalysts unless absolutely necessary for very non-nucleophilic amines. Stick to MeOH as the solvent.

Issue: Bis-Alkylation

-

Symptom: Formation of tertiary amine impurities (R-N-(Alcohol)

).[1] -

Cause: The product secondary amine competes with the starting primary amine.[1]

-

Solution: Increase the equivalents of the starting amine (up to 5-10 equiv) or use a bulky amine protecting group if applicable.

Figure 2: Troubleshooting decision matrix for common impurities.

References

-

Mechanism of Epoxide Formation

-

Regioselectivity of Ring Opening

-

One-Pot Synthesis Protocols

- Title: CHEM21 Case Study: One Pot Synthesis of N-substituted -amino Alcohols.

- Source: ACS GCI Pharmaceutical Roundtable.

-

URL:[Link]

- Industrial Application (Related Compounds)

Sources

- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 2. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

Welcome to the technical support center for the purification of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical chiral intermediate with high purity.

Introduction

(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol is a key chiral building block in the synthesis of various pharmaceutical compounds.[1] The stereochemical integrity and overall purity of this halohydrin are paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide addresses common challenges encountered during its purification and provides robust, field-proven methodologies.

Common Impurities

Understanding the potential impurities in your crude material is the first step toward a successful purification strategy.[3] These can originate from starting materials, side reactions, or degradation.[3][4]

Table 1: Potential Impurities in Crude (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

| Impurity | Origin |

| (1S)-1-(4-bromophenyl)-2-chloroethan-1-ol | Incomplete stereoselectivity in the synthesis. |

| 1-(4-bromophenyl)-2-chloroethanone | Unreacted starting material from ketone reduction.[1] |

| 1-(4-bromophenyl)ethanone | A potential precursor or byproduct.[5] |

| 1-(4-bromophenyl)ethanol | Debrominated byproduct from over-reduction.[1] |

| Polymeric materials | Self-condensation or decomposition.[1] |

| Residual Solvents | From the reaction and initial workup.[3] |

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My crude product is an oil or a semi-solid. How can I best proceed with purification?

A1: An oily or semi-solid nature often indicates the presence of impurities that depress the melting point. It is recommended to first attempt an initial purification by liquid-liquid extraction to remove highly polar or non-polar impurities.[4] If the product remains oily, column chromatography is the preferred method over recrystallization.

Initial Workup: Liquid-Liquid Extraction

This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[4]

Protocol:

-

Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q2: I'm observing poor recovery after recrystallization. What are the likely causes and how can I optimize the process?

A2: Poor recovery in recrystallization can stem from several factors: using an inappropriate solvent, using too much solvent, or cooling the solution too rapidly.[6][7] The principle of recrystallization is based on the differential solubility of the compound in a hot versus a cold solvent.[8][9]

Optimizing Recrystallization

Solvent Selection: The ideal solvent (or solvent system) will dissolve the compound when hot but not at room temperature or below.[7][10] For (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol, a mixed solvent system like toluene/hexane or ethyl acetate/hexane is often effective.[1]

Step-by-Step Recrystallization Protocol:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., toluene or ethyl acetate).[1][6]

-

Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration.[6]

-

Inducing Crystallization: Slowly add the anti-solvent (e.g., hexane) to the hot solution with gentle swirling until the solution becomes slightly turbid.[1]

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[6]

-

Collection: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.[6]

-

Drying: Dry the purified crystals under vacuum.

dot graph Recrystallization_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Crude Solid"]; Dissolve [label="Dissolve in Minimal\nHot Solvent"]; Hot_Filter [label="Hot Gravity Filtration\n(if needed)", shape=diamond, fillcolor="#FBBC05"]; Cool [label="Slow Cooling to\nRoom Temperature"]; Ice_Bath [label="Cool in Ice Bath"]; Filter [label="Vacuum Filtration"]; Dry [label="Dry Crystals"]; End [label="Pure Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Hot_Filter; Hot_Filter -> Cool [label="Clear Solution"]; Cool -> Ice_Bath; Ice_Bath -> Filter; Filter -> Dry; Dry -> End; } caption: Recrystallization workflow for purification.

Q3: My purified product still shows the presence of the starting ketone. How can I effectively remove it?

A3: The starting ketone, 1-(4-bromophenyl)-2-chloroethanone, has a different polarity compared to the desired alcohol product. Flash column chromatography is a highly effective method for separating compounds with differing polarities.[11][12]

Flash Column Chromatography Protocol

Stationary Phase: Silica gel is the standard choice.

Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute the compounds.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.[1]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.[1]

-

Elution:

-

Begin with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) to elute non-polar impurities.[1]

-

Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the desired product, (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol.

-

The more polar starting ketone will elute after the desired alcohol.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[4]

dot graph Chromatography_Decision_Tree { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Impurity [label="Impurity Profile?", shape=diamond, fillcolor="#FBBC05"]; Polar [label="Polar Impurities\n(e.g., Ketone)"]; NonPolar [label="Non-Polar Impurities"]; Chiral [label="Chiral Impurity\n(S-enantiomer)"]; Chromatography [label="Flash Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChiralHPLC [label="Chiral HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Impurity -> Polar [label="Different Polarity"]; Impurity -> NonPolar [label="Different Polarity"]; Impurity -> Chiral [label="Same Polarity"]; Polar -> Chromatography; NonPolar -> Chromatography; Chiral -> ChiralHPLC; } caption: Decision tree for selecting a purification method.

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[13][14] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.

Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column, such as one with an amylose or cellulose derivative stationary phase, is often effective for separating this type of compound.[13][15]

-

Mobile Phase: A mixture of n-hexane and an alcohol like ethanol or isopropanol is a common mobile phase for normal-phase chiral separations.[15]

-

Detection: UV detection is typically used.

It is crucial to develop a method that provides baseline separation of the (R) and (S) enantiomers to ensure accurate determination of the enantiomeric excess (ee).

References

- Technical Support Center: Purification of Pipoxide Chlorohydrin - Benchchem. (n.d.).

- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).

- Process for the manufacture of epichlorohydrin. (1993). Google Patents.

- 1-(4-bromophenyl)-2-chloroethan-1-one synthesis. (n.d.). ChemicalBook.

- Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

- What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).

- Method for extracting epichlorohydrin. (n.d.). Google Patents.

- Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.).

- A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (n.d.).

- Recrystallization. (n.d.).

- (R)-1-(4-Bromophenyl)-2-chloroethan-1-ol. (n.d.).

- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. (n.d.). Google Patents.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.).

- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu.

- Experiment 2: Recrystallization. (n.d.).

- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.

- A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | Request PDF - ResearchGate. (2025, August 7).

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.

- Recrystallization. (2022, August 17). Chemistry LibreTexts.

- Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol - Benchchem. (n.d.).

- Chromatography in the Biotech Industry: Purification of Biomolecules. (n.d.). Allied Academies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. athabascau.ca [athabascau.ca]

- 7. mt.com [mt.com]

- 8. praxilabs.com [praxilabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. 1-(4-bromophenyl)-2-chloroethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. researchgate.net [researchgate.net]

optimizing reaction time for reduction to (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

Topic: Optimizing Reaction Time for the Asymmetric Reduction to (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and optimization strategies for the asymmetric reduction of 2-chloro-1-(4-bromophenyl)ethan-1-one to its corresponding (R)-chiral alcohol. The target molecule, (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol, is a valuable chiral building block in pharmaceutical synthesis.[1][2] Achieving high enantioselectivity in a time-efficient manner is critical for process viability. This resource, structured in a practical question-and-answer format, addresses common challenges and provides field-proven solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for reducing 2-chloro-1-(4-bromophenyl)ethan-1-one to (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol?

A1: The two most prevalent and reliable methods for this class of prochiral ketone reduction are:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂). It is highly regarded for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[3][4][5]

-

Noyori Asymmetric Hydrogenation: This technique uses a Ruthenium(II) catalyst complexed with a chiral BINAP ligand and a diamine.[6][7][8] It is an exceptionally efficient method, particularly in industrial settings, but can be sensitive to substrate purity and requires specialized high-pressure hydrogenation equipment.

This guide will focus primarily on the CBS reduction due to its accessibility and robust performance in typical laboratory settings.

Q2: Why is optimizing reaction time so critical in this synthesis?

A2: Optimizing reaction time is a balancing act between throughput, product quality, and cost.

-

Economic Viability: Shorter reaction times increase reactor throughput, directly lowering the cost per gram of the final product.

-

Product Degradation: Prolonged exposure to reaction conditions can sometimes lead to the formation of byproducts or degradation of the desired chiral alcohol, impacting yield and purity.

-

Enantioselectivity: In some catalytic systems, the enantiomeric excess can change over time. While often stable, extended reaction times could, in some cases, allow for background, non-selective reduction or side reactions that may slightly erode the ee.[9][10]

Q3: My reaction is complete, but I'm having trouble with the workup. What are the common pitfalls with borane-mediated reductions?

A3: Borane workups require careful execution to ensure safety and product purity. Key challenges include:

-

Quenching Excess Borane: Excess borane (BH₃) and its complexes are reactive and must be safely quenched. The most common method is the slow, controlled addition of methanol at a low temperature (e.g., 0 °C), which converts borane into benign trimethyl borate while releasing hydrogen gas.[11][12] Failure to quench properly can be a safety hazard.

-

Hydrolyzing Borate Esters: The initial product is an alkoxyborane complex. This must be hydrolyzed to liberate the free alcohol. This is typically achieved by adding an aqueous acid (like 1 M HCl) or base (like 1 M NaOH).

-

Emulsion Formation: The presence of boron salts and the amine from the catalyst precursor can sometimes lead to emulsions during the aqueous extraction. Using a brine wash and allowing adequate time for phase separation can mitigate this issue.

For comprehensive safety protocols, always consult specialized guides on handling borane reagents.[13][14]

Troubleshooting Guide: Low Yield & Slow Reaction Rate

This section provides a systematic approach to diagnosing and resolving common issues encountered during the reduction.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: The oxazaborolidine catalyst may have degraded due to moisture or improper storage.[5] 2. Impure Borane Source: The borane solution (BH₃·THF or BH₃·SMe₂) may have decomposed, lowering its effective concentration. 3. Substrate Impurities: The starting ketone may contain impurities that poison the catalyst, such as residual acids or bases from its synthesis.[15] | 1. Use Fresh Catalyst/Reagents: Prepare the oxazaborolidine catalyst in situ or use a recently purchased, properly stored commercial catalyst. Use a fresh, titrated bottle of the borane reagent. 2. Purify Substrate: Purify the 2-chloro-1-(4-bromophenyl)ethan-1-one via recrystallization or column chromatography to remove potential inhibitors.[15] |

| Reaction is Extremely Slow | 1. Low Temperature: While lower temperatures often improve enantioselectivity, they drastically reduce the reaction rate. A temperature of -20 °C might be too low for a reasonable reaction time. 2. Insufficient Catalyst Loading: A catalyst loading that is too low (<1-2 mol%) may result in a prohibitively slow turnover frequency. 3. Low Reagent Concentration: Very dilute reaction conditions will slow down the kinetics due to a lower probability of molecular collisions. | 1. Optimize Temperature: Systematically increase the reaction temperature in increments (e.g., from -20 °C to 0 °C or room temperature) and monitor both the reaction rate and the enantiomeric excess at each step. 2. Increase Catalyst Loading: Increase the catalyst loading to 5-10 mol%. While this increases cost, it is a primary lever for accelerating the reaction. 3. Adjust Concentration: Increase the concentration of the substrate, but monitor for any potential solubility issues or exothermic events. |

| Low Enantioselectivity (ee) | 1. Non-Catalytic Reduction: A significant portion of the ketone is being reduced by the borane reagent directly, without mediation by the chiral catalyst. This is more prevalent at higher temperatures.[16] 2. Moisture Contamination: Water in the solvent or reagents can hydrolyze the catalyst and the borane, leading to non-selective pathways.[5] 3. Incorrect Catalyst Enantiomer: Using the (R)-prolinol-derived catalyst will produce the (S)-alcohol. Ensure the correct (S)-prolinol-derived catalyst is used for the (R)-alcohol product. | 1. Lower the Temperature: Perform the reaction at a lower temperature (-20 °C to 0 °C) to favor the catalyzed pathway over the background reaction. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF). Dry all glassware thoroughly and conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[5][15] 3. Verify Catalyst Stereochemistry: Confirm the identity and stereochemistry of the chiral amino alcohol used to generate the catalyst. |

| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction. This can be caused by trace impurities or inherent instability under the reaction conditions.[17][18] 2. Reagent Depletion: The borane source may have been consumed by side reactions (e.g., reaction with moisture) or an incorrect stoichiometry was used. | 1. Add a Second Catalyst Charge: If the reaction stalls, adding a second portion of the catalyst (e.g., 1-2 mol%) may restart it. 2. Add Additional Borane: If borane depletion is suspected, a small, fresh aliquot can be added. Monitor the reaction closely after the addition. |

Visualized Workflows and Mechanisms

A clear understanding of the catalytic cycle and a logical troubleshooting path are essential for efficient optimization.

Caption: The catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.[5]

Caption: A logical workflow for troubleshooting slow reaction times.

Experimental Protocols & Optimization

Protocol 1: In Situ CBS Reduction of 2-chloro-1-(4-bromophenyl)ethan-1-one

This protocol describes the in situ generation of the CBS catalyst followed by the asymmetric reduction.

Materials:

-

(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine ((S)-Diphenylprolinol)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

2-chloro-1-(4-bromophenyl)ethan-1-one

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

-

Catalyst Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and inert gas inlet, add (S)-Diphenylprolinol (e.g., 0.1 eq). Add anhydrous THF (approx. 0.2 M relative to the amino alcohol). Cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (0.1 eq) dropwise to the stirred solution of the amino alcohol. Vigorous hydrogen evolution will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the oxazaborolidine catalyst.

-

Substrate Addition: In a separate flask, dissolve 2-chloro-1-(4-bromophenyl)ethan-1-one (1.0 eq) in anhydrous THF (to achieve a final reaction concentration of ~0.5 M).

-

Slowly add the ketone solution to the catalyst mixture at 0 °C via a syringe or dropping funnel.

-

Borane Addition: Add the remaining BH₃·THF solution (e.g., 0.6 to 1.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly. The rate of addition is critical for controlling selectivity.

-

Reaction Monitoring: Stir the reaction at the desired temperature (start with 0 °C). Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

Protocol 2: Reaction Quench and Workup

CAUTION: Quenching borane generates hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C. Very slowly and carefully, add anhydrous methanol dropwise to quench any unreacted BH₃. You will observe gas evolution. Continue adding methanol until the effervescence ceases.

-

Hydrolysis: Stir the mixture at room temperature for 30 minutes. Then, add 1 M HCl and stir for another 30-60 minutes to hydrolyze the borate esters and protonate the catalyst precursor for easier removal.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol.

-

Purification & Analysis: Purify the crude product by flash column chromatography if necessary. Determine the enantiomeric excess using chiral HPLC or GC.

Optimizing Reaction Time: A Data-Driven Approach

The key to optimization is to systematically vary one parameter at a time while holding others constant.

| Parameter | Variation Range | Effect on Reaction Time | Typical Effect on Enantioselectivity (ee) | Causality & Expert Insight |

| Temperature | -20 °C to 25 °C (RT) | Inverse: Higher temperature significantly decreases reaction time. | Inverse: Higher temperature often decreases ee. | At higher temperatures, the rate of the non-catalyzed, non-selective background reduction by borane increases relative to the highly organized, catalyzed pathway.[16] Finding the "sweet spot" (often 0 °C to RT) is crucial for balancing speed and selectivity. |

| Catalyst Loading | 2 mol% to 10 mol% | Inverse: Higher loading directly increases the reaction rate. | Generally Neutral: Within this range, ee is often independent of loading. | The reaction rate is directly proportional to the catalyst concentration. Doubling the catalyst should roughly halve the reaction time, assuming the reaction is first-order in the catalyst. This is the most direct, albeit more expensive, way to shorten reaction time without compromising ee. |

| Concentration | 0.1 M to 1.0 M | Inverse: Higher concentration increases the rate. | Generally Neutral: Can sometimes have a minor effect. | Higher concentrations increase the frequency of effective collisions between the catalyst-borane complex and the substrate. However, be mindful of solubility limits and the potential for increased exothermicity during the borane addition. |

References

-

Corey–Itsuno reduction. In: Wikipedia. [Link]

-

Noyori Hydrogenation. NROChemistry. [Link]

-

Noyori Hydrogenation. YouTube. [Link]

-

Noyori Asymmetric Hydrogenation | Organic Chemistry. YouTube. [Link]

-

Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

-

Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. University of Bath's research portal. [Link]

-

Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

-

Noyori asymmetric hydrogenation. Slideshare. [Link]

-

Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Escalante, J., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

-

London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. PubMed. [Link]

-

(a) Catalytic cycle of the asymmetric transfer hydrogenation of... ResearchGate. [Link]

-

Optimization of reaction time for improved conversion and enantiomeric excess. ResearchGate. [Link]

-

Nadin, A., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]

-

Safe Handling of Boranes at Scale. ResearchGate. [Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

-

Access to Both Enantiomers by Tuning the Reaction Time. Research Communities. [Link]

-

Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. [Link]

-

Al-awadhi, F., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. [Link]

-

Al-awadhi, F., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. [Link]

-

Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimen. ScienceDirect. [Link]

-

Kim, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

Super Hydrides. DTIC. [Link]

-

Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets. ChemRxiv. [Link]

-

Asymmetric reactions_synthesis. University of Missouri. [Link]

-

Asymmetric Catalysis (Enantioselective Catalysis). Mettler Toledo. [Link]

Sources

- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. communities.springernature.com [communities.springernature.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

Technical Support Center: Solvent Selection for Maximizing Yield of Chiral Chlorohydrins

Status: Operational Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: CHL-SOLV-OPT-001

Executive Summary

Welcome to the technical support hub for chiral chlorohydrin synthesis. You are likely here because you are facing a trade-off between solubility , enzyme/catalyst stability , and enantioselectivity .

Chiral chlorohydrins are pivotal intermediates for beta-blockers, antiretrovirals, and agrochemicals. Their synthesis typically relies on three dominant pathways: Biocatalytic Reduction , Asymmetric Transfer Hydrogenation (ATH) , and Epoxide Desymmetrization .

This guide does not just list solvents; it explains the thermodynamic and kinetic rationale behind their selection to maximize yield and enantiomeric excess (ee).

Module 1: Biocatalytic Reduction (KREDs/ADHs)

Best for: High enantiopurity (>99% ee), mild conditions, and aqueous-soluble substrates.

The Solvent System: Biphasic & Co-Solvent Engineering

Enzymes (Ketoreductases/Alcohol Dehydrogenases) require an aqueous environment to maintain tertiary structure, but most alpha-chloroketones are sparingly soluble in water. The solution is a carefully balanced co-solvent or biphasic system .

Core Recommendations

| Component | Recommended Solvents | Function & Causality |

| Buffer (Aqueous Phase) | Phosphate (pH 6.5–7.5), TEA-HCl | Maintains enzyme ionization state. Critical: Chlorine substituents can lower local pH; strong buffering capacity is required. |

| Co-Solvent (Miscible) | IPA (2-Propanol) , DMSO | IPA serves a dual role: solvent and hydride donor (for ADH coupled recycling). Keep <10-20% v/v to prevent protein unfolding. |

| Organic Phase (Biphasic) | MTBE , Butyl Acetate, Toluene | Acts as a "substrate reservoir" to prevent substrate inhibition and continuously extract the product, driving equilibrium forward (Le Chatelier’s principle). |

Protocol 1.1: Optimization of Co-Solvent Ratio

Objective: Determine the maximum organic load the enzyme can tolerate to maximize substrate solubility without deactivation.

-

Preparation: Prepare 100 mM Phosphate buffer (pH 7.0) containing the cofactor (NADPH/NADH, 1 mM).

-

Screening: Set up 5 parallel reactions with increasing IPA concentrations: 2.5%, 5%, 10%, 15%, 20% (v/v).

-

Reaction: Add substrate (alpha-chloroketone) to final conc. of 10 g/L. Add KRED enzyme.

-

Monitoring: Incubate at 30°C. Sample at 1h and 4h.

-

Analysis: Plot Conversion vs. %IPA.

-

Trend: Conversion usually peaks at 5-10% IPA. A sharp drop at >15% indicates enzyme denaturation.

-

Field Note: If your substrate is toxic to the enzyme (common with alpha-haloketones), use a Biphasic System (MTBE/Buffer 1:1) . The enzyme stays safe in the water droplet, while the toxic substrate slowly partitions in.

Module 2: Asymmetric Transfer Hydrogenation (Ru-Catalyzed)

Best for: Scalability, hydrophobic substrates, and processes where biological contamination is a risk.

The Solvent System: The "Reactive Solvent"

In Ru-catalyzed ATH (e.g., using Ru-TsDPEN), the solvent often doubles as the hydrogen source. The standard is the Formic Acid/Triethylamine (HCOOH/TEA) azeotrope.

Core Recommendations

| Solvent System | Ratio | Mechanism & Application |

| HCOOH / TEA (Azeotrope) | 5:2 (molar) | The "Gold Standard." High proton concentration drives kinetics. The amine stabilizes the formate species. |

| DCM + HCOOH/TEA | Co-solvent | Use when the substrate is insoluble in the azeotrope alone. DCM dissolves the chloroketone without coordinating strongly to the Ru center. |

| Methanol | Pure | Used only if using high-pressure Hydrogen gas ( |

Troubleshooting ATH Yield Issues

-

Symptom: Reaction stalls at 50-60% conversion.

-

Root Cause:

byproduct saturation or pH drift. -

Fix: Sparge the reaction with Nitrogen to remove dissolved

. Ensure the HCOOH:TEA ratio hasn't drifted; excess amine can inhibit the catalytic cycle by blocking the open coordination site on Ruthenium.

Module 3: Epoxide Desymmetrization ( Route)

Best for: Creating chlorohydrins with adjacent stereocenters from meso-epoxides.

The Solvent System: Non-Coordinating Polarity

This reaction relies on a Lewis Base catalyst (e.g., chiral phosphoramide) activating a weak Lewis Acid (

Core Recommendations

| Solvent | Suitability | Technical Rationale |

| DCM ( | High | Non-coordinating. Solubilizes the organic catalyst and epoxide but does not compete with the Lewis base for the |

| Chloroform ( | High | Similar to DCM; sometimes offers slightly better enantioselectivity due to subtle solvation effects on the transition state. |

| THF / Et2O | Do NOT Use | These are Lewis bases. They will coordinate to |

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the initial solvent system based on your substrate properties.

Caption: Decision logic for selecting the primary solvent system based on substrate solubility and catalytic modality.

Troubleshooting & FAQ

Troubleshooting Table

| Symptom | Probable Cause | Solvent-Based Solution |

| Low Yield (Enzymatic) | Substrate Inhibition | Switch to a Biphasic System (e.g., Butyl Acetate/Water). The organic phase sequesters the substrate, feeding it slowly to the enzyme. |

| Low ee (Enzymatic) | Background Reaction | Ensure the co-solvent (e.g., IPA) is not promoting spontaneous (racemic) reduction. Reduce co-solvent % or switch to DMSO. |

| Precipitation (Ru-ATH) | Poor Solubility in HCOOH | Add DCM (Dichloromethane) or DMF (10-20% v/v) to the reaction mixture. |

| Racemization (Product) | Product Instability | Chlorohydrins can cyclize to epoxides in basic media. If using HCOOH/TEA, ensure the workup is neutral/acidic. Avoid strong base extraction. |

FAQ

Q: Why can't I just use Ethanol for the KRED reaction? A: You can, but IPA is superior for two reasons:

-

Thermodynamics: IPA is a better hydride donor for cofactor regeneration (if using a coupled ADH system).

-

Enzyme Tolerance: Many KREDs are evolved/engineered to tolerate IPA better than ethanol or methanol.

Q: In the epoxide desymmetrization with

-

Explanation: THF coordinates to the silicon atom, displacing your chiral catalyst. The reaction then proceeds via a background, non-selective pathway.

-

Fix: Switch to anhydrous DCM or

and ensure your Lewis base catalyst is pure.

References

-

Vertex AI Search. (2026). Solvent effects on KRED mediated reduction of chloroketones. 1

-

Vertex AI Search. (2026). Asymmetric hydrogenation of alpha-chloro aromatic ketones catalyzed by eta6-arene/TsDPEN-ruthenium(II) complexes. 2[3][4]

-

Vertex AI Search. (2026). Enantioselective Ring Opening of Epoxides with Silicon Tetrachloride in the Presence of a Chiral Lewis Base. 5

-

Vertex AI Search. (2026). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. 6

-

Vertex AI Search. (2026). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. 7

Sources

- 1. Solvent Effects on Ketoreductase-Catalyzed Reductions of Ketones [electronic ... - Badr Fask - Google Books [books.google.com]

- 2. Asymmetric hydrogenation of alpha-chloro aromatic ketones catalyzed by eta6-arene/TsDPEN-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

Validation & Comparative

A Comparative Guide to the Specific Optical Rotation of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol and Related Chiral Aryl Halohydrins

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of chiral molecules is paramount. The specific optical rotation is a fundamental property that not only confirms the enantiomeric purity of a compound but also provides insights into its three-dimensional structure. This guide offers a comprehensive examination of the specific optical rotation of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol, a key chiral building block. While a definitive, experimentally determined value for this specific compound is not prominently available in the reviewed literature, this guide provides a robust framework for its determination and comparison with structurally related analogs.

The Significance of Specific Optical Rotation in Chiral Drug Intermediates

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a defining characteristic of enantiomers.[1] Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a standardized measure of this rotation and is an intrinsic physical property of a chiral substance.[1][2] It is defined as the observed angle of rotation (α) for a solution at a specific concentration (c) and path length (l) at a given temperature (T) and wavelength (λ).[1][2]

For drug development professionals, the specific optical rotation serves multiple critical functions:

-

Enantiomeric Purity Assessment: It provides a reliable method to determine the enantiomeric excess (ee) of a sample, ensuring the desired therapeutic enantiomer is present in the correct proportion.[1]

-

Quality Control: It is a key parameter in the quality control of chiral raw materials and active pharmaceutical ingredients (APIs).

-

Structural Confirmation: In conjunction with other analytical techniques, it aids in the confirmation of the absolute configuration of a chiral center.

Comparative Analysis of Specific Optical Rotation

To provide a valuable context for researchers working with (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol, the following table compares the specific optical rotation values of several structurally similar chiral alcohols. These compounds share the 1-aryl-ethanol core structure, with variations in the substituent at the para position of the phenyl ring and the substituent at the C2 position.

| Compound | Structure | Specific Optical Rotation ([α]D) | Conditions |

| (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol | 4-Br-C₆H₄-CH(OH)-CH₂Cl | Not readily available in literature | - |

| (R)-1-(4-Bromophenyl)ethanol | 4-Br-C₆H₄-CH(OH)-CH₃ | +39° | c = 1, CHCl₃ |

| (R)-1-(4-chlorophenyl)ethanol | 4-Cl-C₆H₄-CH(OH)-CH₃ | +17.65° | c = 0.58, CH₂Cl₂, 29°C |

| (R)-1-phenylethanol | C₆H₅-CH(OH)-CH₃ | +44.06° | c = 0.54, CH₂Cl₂, 29°C |

Analysis of Structural Effects on Optical Rotation:

The data in the table suggests that the nature of the para-substituent on the phenyl ring and the substituent at the adjacent carbon significantly influences the magnitude and sign of the specific rotation. The replacement of the chloroethyl group in the target compound with a methyl group in the analogs leads to a positive rotation. The electronic properties and steric bulk of the substituents attached to the chiral center alter the electron distribution and the overall shape of the molecule, which in turn affects its interaction with plane-polarized light.

Experimental Determination of Specific Optical Rotation

The following protocol outlines the standardized procedure for measuring the specific optical rotation of a chiral compound like (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol.

Instrumentation and Reagents

-

Polarimeter: Capable of measurements at the sodium D-line (589 nm).

-

Volumetric flasks: Class A, various sizes (e.g., 1 mL, 5 mL, 10 mL).

-

Analytical balance: Readable to at least 0.1 mg.

-

Polarimeter cell: 1 dm path length.

-

Solvent: High-purity, spectroscopic grade solvent in which the compound is soluble (e.g., chloroform, dichloromethane, ethanol).

-

(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol: Sample of known, high enantiomeric purity.

Step-by-Step Protocol

-

Solution Preparation:

-

Accurately weigh a precise amount of the (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol sample (e.g., 10-100 mg).

-

Quantitatively transfer the sample to a volumetric flask of appropriate size.

-

Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

-

Calculate the concentration (c) in g/100 mL.

-

-

Polarimeter Calibration and Blank Measurement:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent to be used for the sample solution.

-

Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or recorded as a correction factor.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter.

-

Record the observed rotation (α) in degrees. It is good practice to take multiple readings and average them to minimize error.

-

-

Calculation of Specific Rotation:

-

Use the following formula to calculate the specific rotation ([α]):

[α]λT = (100 × α) / (l × c)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of specific optical rotation.

Conclusion

The specific optical rotation is an indispensable parameter for the characterization of chiral molecules in research and pharmaceutical development. While a specific value for (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol is not readily found in the surveyed literature, this guide provides the necessary framework for its experimental determination. By following the detailed protocol and utilizing the comparative data for structurally similar compounds, researchers can confidently measure and interpret the specific optical rotation of this and other novel chiral entities. This will ultimately contribute to the robust development of enantiomerically pure pharmaceuticals and fine chemicals.

References

-

Wikipedia. (2024, January 29). Specific rotation. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 15, 2026, from [Link]

-

Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved February 15, 2026, from [Link]

-

PharmaeliX. (2023, March 3). Specific Optical Rotation Latest Guidance. Retrieved February 15, 2026, from [Link]

-

J&K Scientific. (n.d.). (R)-1-(4-Bromophenyl)ethanol, 98%. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.